molecular formula C9H7ClN2O3 B14668907 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide CAS No. 37853-37-5

2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide

Katalognummer: B14668907
CAS-Nummer: 37853-37-5
Molekulargewicht: 226.61 g/mol
InChI-Schlüssel: OQQBICHQNZEJCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloroacetamide group attached to a furan and isoxazole ring, which contributes to its reactivity and versatility in chemical synthesis and research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable furan and isoxazole derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide
  • 2-Chloro-N-(3-cyano-4,5-dimethyl-2-furanyl)acetamide
  • 2-Chloro-N-(3-cyano-4,5-di-2-thienyl-2-furanyl)acetamide

Uniqueness

2-Chloro-N-(3-(2-furanyl)-5-isoxazolyl)acetamide is unique due to its specific combination of furan and isoxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

37853-37-5

Molekularformel

C9H7ClN2O3

Molekulargewicht

226.61 g/mol

IUPAC-Name

2-chloro-N-[3-(furan-2-yl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C9H7ClN2O3/c10-5-8(13)11-9-4-6(12-15-9)7-2-1-3-14-7/h1-4H,5H2,(H,11,13)

InChI-Schlüssel

OQQBICHQNZEJCC-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=NOC(=C2)NC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.